N-hexyl-9H-xanthene-9-carboxamide
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Overview
Description
N-hexyl-9H-xanthene-9-carboxamide: is a chemical compound that belongs to the xanthene family. Xanthenes are known for their unique structural properties and are widely used in various scientific fields. This compound, specifically, has a hexyl group attached to the nitrogen atom of the xanthene-9-carboxamide structure, which may influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hexyl-9H-xanthene-9-carboxamide typically involves the reaction of xanthene-9-carboxylic acid with hexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst to improve the yield and efficiency of the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: N-hexyl-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hexyl group or other substituents on the xanthene ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: N-hexyl-9H-xanthene-9-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, this compound can be used as a fluorescent probe due to its xanthene core, which is known for its fluorescence properties. It can help in imaging and tracking biological processes.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require stable and vibrant colors.
Mechanism of Action
The mechanism of action of N-hexyl-9H-xanthene-9-carboxamide is largely dependent on its application. In fluorescence applications, the compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing it to be used as a fluorescent marker. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison: N-hexyl-9H-xanthene-9-carboxamide is unique due to the presence of the hexyl group, which can influence its solubility, reactivity, and overall chemical behavior. Compared to its analogs, this compound may exhibit different physical and chemical properties, making it suitable for specific applications where other xanthene derivatives may not be as effective.
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-hexyl-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C20H23NO2/c1-2-3-4-9-14-21-20(22)19-15-10-5-7-12-17(15)23-18-13-8-6-11-16(18)19/h5-8,10-13,19H,2-4,9,14H2,1H3,(H,21,22) |
InChI Key |
SXDIJSFNDIRBKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Origin of Product |
United States |
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